molecular formula C26H17N3O4 B15042017 (3E)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1-(pyridin-3-yl)-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1-(pyridin-3-yl)-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B15042017
M. Wt: 435.4 g/mol
InChI Key: OSSMVEKTMIYETA-HMMYKYKNSA-N
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Description

(3E)-3-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1-(pyridin-3-yl)-2,3-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a pyrrolidone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1-(pyridin-3-yl)-2,3-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with 5-phenyl-1-(pyridin-3-yl)-2,3-dihydro-1H-pyrrol-2-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1-(pyridin-3-yl)-2,3-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

(3E)-3-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1-(pyridin-3-yl)-2,3-dihydro-1H-pyrrol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (3E)-3-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1-(pyridin-3-yl)-2,3-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The furan and pyrrolidone moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{[5-(4-Methylphenyl)furan-2-yl]methylidene}-5-phenyl-1-(pyridin-3-yl)-2,3-dihydro-1H-pyrrol-2-one
  • (3E)-3-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}-5-phenyl-1-(pyridin-3-yl)-2,3-dihydro-1H-pyrrol-2-one

Uniqueness

The presence of the nitrophenyl group in (3E)-3-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1-(pyridin-3-yl)-2,3-dihydro-1H-pyrrol-2-one imparts unique redox properties, making it distinct from its analogs. This structural feature enhances its potential for applications in oxidative stress-related research and therapeutic development.

Properties

Molecular Formula

C26H17N3O4

Molecular Weight

435.4 g/mol

IUPAC Name

(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-5-phenyl-1-pyridin-3-ylpyrrol-2-one

InChI

InChI=1S/C26H17N3O4/c30-26-20(15-23-12-13-25(33-23)19-8-10-21(11-9-19)29(31)32)16-24(18-5-2-1-3-6-18)28(26)22-7-4-14-27-17-22/h1-17H/b20-15+

InChI Key

OSSMVEKTMIYETA-HMMYKYKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2C5=CN=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CN=CC=C5

Origin of Product

United States

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